molecular formula C23H24N4O7S2 B11639488 4,4'-[(9-oxo-9H-fluorene-2,7-diyl)disulfonyl]dipiperazine-1-carbaldehyde

4,4'-[(9-oxo-9H-fluorene-2,7-diyl)disulfonyl]dipiperazine-1-carbaldehyde

Cat. No.: B11639488
M. Wt: 532.6 g/mol
InChI Key: FTXHFERMTIVKFU-UHFFFAOYSA-N
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Description

4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE is a complex organic compound that features a piperazine ring system with sulfonyl and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE is not well-documented. based on its structure, it is likely to interact with molecular targets such as enzymes or receptors through its sulfonyl and formyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({7-[(4-FORMYLPIPERAZIN-1-YL)SULFONYL]-9-OXO-9H-FLUOREN-2-YL}SULFONYL)PIPERAZINE-1-CARBALDEHYDE is unique due to its combination of sulfonyl and formyl functional groups, which provide distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C23H24N4O7S2

Molecular Weight

532.6 g/mol

IUPAC Name

4-[7-(4-formylpiperazin-1-yl)sulfonyl-9-oxofluoren-2-yl]sulfonylpiperazine-1-carbaldehyde

InChI

InChI=1S/C23H24N4O7S2/c28-15-24-5-9-26(10-6-24)35(31,32)17-1-3-19-20-4-2-18(14-22(20)23(30)21(19)13-17)36(33,34)27-11-7-25(16-29)8-12-27/h1-4,13-16H,5-12H2

InChI Key

FTXHFERMTIVKFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCN(CC5)C=O

Origin of Product

United States

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